5-(tert-Butyldimethylsilyloxy)-1-pentanol
Overview
Description
The compound 5-(tert-Butyldimethylsilyloxy)-1-pentanol is a silicon-containing organic molecule that is of interest in synthetic organic chemistry due to its potential as a building block for various chemical syntheses. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols in organic synthesis because it can be introduced and removed under mild conditions .
Synthesis Analysis
The synthesis of compounds related to this compound involves various strategies. For instance, the kinetic resolution of a related compound, 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity . Another approach involved the fluoride-induced desilylation of a tert-butyl trimethylsilyl compound to prepare a bicyclo[1.1.1]pentyl anion, demonstrating the manipulation of silyl-protected intermediates . Additionally, the reactivity of a silyloxy compound with aldehydes under the influence of BF3·OEt2 was explored, leading to the formation of mono-protected diols with high selectivity . These methods highlight the versatility of silyl-protected alcohols in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of silyl-protected alcohols like this compound is characterized by the presence of the bulky TBDMS group, which can influence the reactivity and selectivity of the molecule in chemical reactions. For example, the presence of the TBDMS group has been shown to control the stereoselectivity in reactions between aldehydes and silyloxy-substituted stannanes . The molecular structure of these compounds is crucial for their function as intermediates in the synthesis of complex molecules.
Chemical Reactions Analysis
The chemical reactions involving this compound and its derivatives are diverse. The silyloxy group can participate in various transformations, such as the Mitsunobu reaction to yield piperazic acid derivatives , or in condensation reactions with aldehydes to form diols . The silyl group can also be used as a protective group that can be selectively removed to unveil the alcohol functionality for further reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the silyl group. The TBDMS group increases the steric bulk and can affect the solubility and boiling point of the compound. The protective group also imparts stability towards various chemical conditions, allowing the alcohol to be selectively deprotected when needed . The acidity and bond dissociation energy of related tert-butyl compounds have been studied, providing insights into the stability of the C-H bonds in these molecules .
Scientific Research Applications
Kinetic Resolution and Asymmetric Synthesis
- A study by Aoyagi et al. (2003) explored the lipase TL-mediated kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures. This process resulted in high enantiomeric purity and was further used for asymmetric synthesis of piperazic acid derivatives (Aoyagi, Y., Saitoh, Y., Ueno, T., Horiguchi, M., Takeya, K., & Williams, R. M., 2003).
Synthesis of Novel Compounds
- Bouarata et al. (2012) described the synthesis of a novel compound, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. This compound was prepared using allylation of specific quinoline with allylic iodide, demonstrating a methodology for creating new chemical entities (Bouarata, L., Tebbani, D., & Mosset, P., 2012).
Application in Cyanobacterial Heterocyst Glycolipid Synthesis
- Soriente et al. (1995) used an enzymatic method to desymmetrize a prochiral derivative of 1,3,5-pentanetriol, leading to the synthesis of a cyanobacterial heterocyst glycolipid. This highlights its application in biological and ecological research (Soriente, A., Laudisio, G., Giordano, M., & Sodano, G., 1995).
Biofuel Production
- Cann and Liao (2009) discussed the use of pentanol isomers, including compounds like 5-(tert-Butyldimethylsilyloxy)-1-pentanol, in engineered microorganisms for potential biofuel applications. Their research indicates the promise of these compounds in renewable energy sources (Cann, A., & Liao, J., 2009).
Enzymatic Glycerolysis
- Damstrup et al. (2005) investigated the optimization of enzymatic monoacylglycerol production, identifying tert-pentanol as a suitable solvent. This study is important for industrial applications, particularly in food and pharmaceutical industries (Damstrup, M., Jensen, T., Sparsø, F. V., Kiil, S., Jensen, A., & Xu, X., 2005).
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPADIAOSJBISTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394272 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83067-20-3 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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